molecular formula C30H23ClOSi B11959959 (5-Chloro-2-(phenoxy)phenyl)triphenylsilane CAS No. 18866-43-8

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane

Cat. No.: B11959959
CAS No.: 18866-43-8
M. Wt: 463.0 g/mol
InChI Key: CAIKOJAPJLYZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane is a chemical compound with the molecular formula C30H23ClOSi and a molecular weight of 463.04 g/mol . This compound is known for its unique structure, which includes a phenoxy group, a chloro-substituted phenyl group, and a triphenylsilane moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane typically involves the reaction of 5-chloro-2-(phenoxy)phenylmagnesium bromide with chlorotriphenylsilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include hydroxy derivatives.

Scientific Research Applications

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(phenoxy)phenyl)triphenylsilane involves its interaction with specific molecular targets. The phenoxy and chloro groups allow the compound to bind to various enzymes and receptors, modulating their activity. The triphenylsilane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-(phenoxy)phenyl)triphenylsilane: Similar structure but with a bromo group instead of a chloro group.

    (5-Methyl-2-(phenoxy)phenyl)triphenylsilane: Similar structure but with a methyl group instead of a chloro group.

    (5-Fluoro-2-(phenoxy)phenyl)triphenylsilane: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

(5-Chloro-2-(phenoxy)phenyl)triphenylsilane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its ability to participate in substitution reactions, while the phenoxy group provides additional sites for chemical modification .

Properties

CAS No.

18866-43-8

Molecular Formula

C30H23ClOSi

Molecular Weight

463.0 g/mol

IUPAC Name

(5-chloro-2-phenoxyphenyl)-triphenylsilane

InChI

InChI=1S/C30H23ClOSi/c31-24-21-22-29(32-25-13-5-1-6-14-25)30(23-24)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H

InChI Key

CAIKOJAPJLYZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.